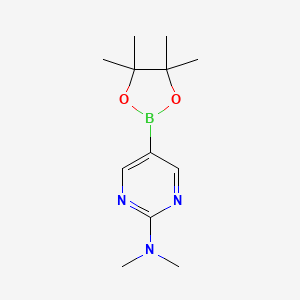

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Description

Historical Background and Discovery

The development of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine emerged from the broader advancement of organoboron chemistry and its applications in cross-coupling reactions. The compound belongs to a class of boronic esters that gained prominence following the recognition of the Suzuki-Miyaura coupling reaction as a fundamental tool in organic synthesis. Historical context suggests that pyrimidinyl boronic esters were developed as part of systematic efforts to expand the scope of heterocyclic building blocks available for pharmaceutical and materials science applications.

The specific development of this dimethylamino-substituted pyrimidinyl boronate can be traced to research initiatives focused on creating versatile heterocyclic intermediates capable of participating in diverse synthetic transformations. The incorporation of the dimethylamino group at the 2-position of the pyrimidine ring reflects strategic design considerations aimed at modulating electronic properties and enhancing reactivity patterns. Research documentation indicates that this compound has been utilized extensively in medicinal chemistry programs, particularly in the synthesis of complex heterocyclic frameworks that serve as pharmaceutical intermediates.

The evolution of synthetic methodologies for preparing such compounds has been driven by the need for efficient and scalable approaches to heterocyclic boronic esters. Modern synthetic chemistry has recognized the value of these compounds as stable, isolable intermediates that can be stored and utilized on demand, representing a significant advancement over less stable organometallic reagents. The historical trajectory of this compound's development illustrates the maturation of organoboron chemistry from specialized research tool to mainstream synthetic methodology.

The compound's emergence in the literature reflects broader trends in pharmaceutical chemistry, where the ability to rapidly construct diverse molecular frameworks through modular synthetic approaches has become increasingly important. The specific substitution pattern of this pyrimidinyl boronate represents a convergence of heterocyclic chemistry principles with practical synthetic requirements. Historical analysis reveals that compounds of this type have facilitated numerous breakthrough synthetic routes to bioactive molecules, establishing their importance in contemporary chemical research.

Nomenclature and Classification

This compound represents a complex nomenclature challenge that requires systematic analysis of its structural components. The compound name reflects the International Union of Pure and Applied Chemistry systematic naming conventions, where each functional group and substituent is specifically identified and positioned. The pyrimidin-2-amine core serves as the parent heterocycle, with the dimethylamino substitution at the 2-position represented by the N,N-dimethyl prefix.

The molecular formula C₁₂H₂₀BN₃O₂ accurately represents the elemental composition of the compound, indicating twelve carbon atoms, twenty hydrogen atoms, one boron atom, three nitrogen atoms, and two oxygen atoms. The molecular weight of 249.12 grams per mole provides essential information for stoichiometric calculations and analytical procedures. These fundamental parameters serve as critical reference points for researchers working with this compound in various synthetic and analytical contexts.

Additional registry information includes the MDL number MFCD07368238, which provides alternative database indexing for the compound. The European Community number 640-445-3 facilitates regulatory and commercial identification within European chemical databases. These multiple identification systems ensure comprehensive tracking and documentation of the compound across different jurisdictions and applications.

Properties

IUPAC Name |

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-14-10(15-8-9)16(5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPRVJCNMPFBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585959 | |

| Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032759-30-0 | |

| Record name | N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dimethylamino)pyrimidine-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the borylation of a pyrimidine precursor. One common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the dioxaborolane group . The reaction is usually carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can modify the pyrimidine ring or the dioxaborolane group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has several applications in scientific research:

Biology: The compound can be used to label biomolecules for imaging or tracking purposes.

Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine ring or boron moiety.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to analogs with variations in the heterocyclic core (pyridine vs. pyrimidine) and substituents on the amine group. Key distinctions include:

Pyridine vs. Pyrimidine Core

- The dimethylamino group at the 2-position donates electrons, modulating the boronate's electrophilicity .

- Methyl groups at positions 2 and 3 introduce steric hindrance, which may slow reaction kinetics .

Substituent Effects on the Amine Group

- The electron-withdrawing nature of the phenyl group may stabilize the boronate but reduce nucleophilic coupling activity .

N-Benzyl-5-(dioxaborolan-2-yl)pyrimidin-2-amine (CAS 1218789-30-0):

- Higher molecular weight (C₁₃H₂₂BN₃O₂) compared to the target compound .

Physicochemical Properties

Reactivity in Cross-Coupling Reactions

- Target Compound: The pyrimidine core and electron-donating dimethylamino group enhance boronate activation, facilitating efficient coupling with aryl halides. Demonstrated in synthesizing kinase inhibitors and other bioactive molecules .

N-Phenyl Analog :

Pyridine-Based Analogs :

- Lower electron deficiency of the pyridine ring may necessitate harsher reaction conditions (e.g., higher temperatures or stronger bases) .

Biological Activity

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS Number: 1032759-30-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

- Molecular Formula : C12H20BN3O2

- Molecular Weight : 249.12 g/mol

- IUPAC Name : N,N-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]amine

- Structure : The compound features a pyrimidine core substituted with a dioxaborolane moiety.

Inhibition of Kinases

Pyrimidine-based compounds often act as inhibitors of kinases such as GSK-3β and PI3K. For instance:

- GSK-3β Inhibition : Compounds similar to this compound have demonstrated IC50 values in the nanomolar range against GSK-3β . This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells.

Biological Activity Data

The following table summarizes the biological activities reported for similar pyrimidine derivatives:

Case Studies

- Anti-Cancer Activity : In a study involving a related pyrimidine derivative (Compound 72), significant inhibition of cell proliferation was observed in triple-negative breast cancer (TNBC) cell lines (IC50 = 0.126 µM). The compound displayed a 19-fold selectivity for cancerous cells over non-cancerous cells . This suggests that this compound may similarly exhibit selective cytotoxicity.

- Inhibition of Metastasis : The same study noted that treatment with Compound 72 inhibited lung metastasis in a mouse model more effectively than the known compound TAE226. This indicates potential applications for N,N-Dimethyl derivatives in preventing cancer metastasis .

- Off-target Effects : The compound has shown significant inhibitory activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are involved in extracellular matrix remodeling and tumor invasion .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves constructing the pyrimidine core followed by introducing the boronate ester group. A multi-step approach may include:

- Step 1 : Cyclization of precursors (e.g., aminopyrimidines) under controlled conditions to form the pyrimidine scaffold.

- Step 2 : Suzuki-Miyaura coupling or direct borylation to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety . Optimization strategies:

- Use computational tools (e.g., quantum chemical calculations) to predict reaction pathways and identify optimal catalysts or solvents .

- Monitor reaction progress via HPLC or NMR to adjust stoichiometry or temperature in real time.

Q. What purification techniques are recommended for this compound given its boron-containing structure?

Due to the air- and moisture-sensitive nature of boronate esters:

- Chromatography : Use flash column chromatography under inert atmosphere (argon/nitrogen) with silica gel or neutral alumina.

- Recrystallization : Employ mixed solvents (e.g., hexane/ethyl acetate) to isolate high-purity crystals (>95%, as reported for similar compounds) .

- Handling : Store under nitrogen at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry tools predict and optimize this compound’s reactivity in cross-coupling reactions?

Advanced methods include:

- Reaction Path Searching : Quantum mechanical calculations (DFT) model transition states to identify energetically favorable pathways for Suzuki-Miyaura couplings .

- Solvent Effects : Molecular dynamics simulations predict solvent interactions that stabilize intermediates or reduce side reactions. Example: ICReDD’s workflow integrates computational screening with experimental validation, reducing development time by 40–60% .

Q. What crystallographic techniques are critical for determining molecular conformation and intermolecular interactions?

Key approaches:

- Single-Crystal X-ray Diffraction : Resolve dihedral angles and hydrogen-bonding networks. For example, related pyrimidine derivatives exhibit triclinic symmetry (space group P1) with cell parameters a = 8.28 Å, b = 9.61 Å, c = 16.57 Å .

- Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., C–H⋯π or N–H⋯N bonds) that influence crystal packing and solubility .

- Thermal Analysis : DSC/TGA assesses stability under varying temperatures, critical for material applications.

Q. How can researchers resolve discrepancies in reported bioactivity data for derivatives of this compound?

Contradictions in bioactivity (e.g., enzyme inhibition efficacy) may arise from:

- Purity Variability : Validate compound purity (>95%) via HPLC and mass spectrometry .

- Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) across studies.

- Orthogonal Validation : Use multiple assays (e.g., fluorescence polarization and SPR) to confirm target binding . Example: Pyrazolo[1,5-a]pyrimidine derivatives require trifluoromethyl group orientation adjustments to enhance binding specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.